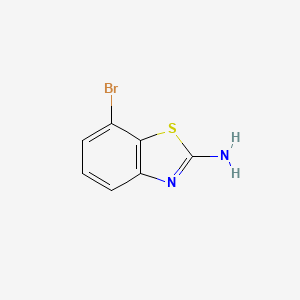

7-Bromo-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKASBDRJLTLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605933 | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-05-8 | |

| Record name | 7-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromo-1,3-benzothiazol-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Bromo-Substituted 1,3-Benzothiazol-2-amines

Abstract

The 1,3-benzothiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Brominated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for further functionalization in drug discovery programs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of bromo-substituted 1,3-benzothiazol-2-amines. While specific experimental data for the 7-bromo isomer is limited in published literature, this document consolidates available data for the 4-bromo, 5-bromo, and 6-bromo isomers to provide a robust framework for researchers. We will delve into established synthetic routes, comparative physicochemical properties, spectroscopic signatures, and the underlying chemical principles that guide experimental design for this important class of molecules.

The Benzothiazole Core: Structure and Significance

The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring. The numbering of this bicyclic system is standardized, which is crucial for unambiguously identifying substituted isomers. Understanding this nomenclature is the first step in appreciating the distinct properties of each positional isomer.

Figure 2: Workflow for the synthesis of 5- and this compound.

Causality Behind Experimental Choices:

-

Starting Material: The choice of 3-bromoaniline is dictated by the desired position of the bromine atom on the final products. Using 2-bromoaniline or 4-bromoaniline would yield the 4-bromo and 6-bromo isomers, respectively.

-

Oxidizing Agent: Bromine (Br₂) in a solvent like acetic acid is a classic and effective reagent for this transformation. It acts as an electrophile to facilitate the intramolecular ring closure onto the electron-rich aromatic ring.

-

Purification: The formation of a regioisomeric mixture is a common challenge. Column chromatography is the standard and necessary method for separating these isomers, exploiting their likely different polarities to achieve purification. [3]

Physicochemical and Spectroscopic Properties: A Comparative Analysis

While data for the 7-bromo isomer is scarce, a comparative analysis of its known isomers provides valuable predictive insights into its expected properties.

Table 1: Comparison of Physicochemical Properties of Bromo-1,3-benzothiazol-2-amine Isomers

| Property | 4-Bromo Isomer | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer (Predicted) |

| CAS Number | 20358-02-5 [4] | 20358-03-6 | 17557-67-4 | Not assigned |

| Molecular Formula | C₇H₅BrN₂S | C₇H₅BrN₂S | C₇H₅BrN₂S [5] | C₇H₅BrN₂S |

| Molecular Weight | 229.10 g/mol | 229.10 g/mol | 229.10 g/mol [5] | 229.10 g/mol |

| Melting Point | 182-184 °C [3] | 194-198 °C [6] | - | Likely similar to other isomers (180-200 °C) |

| Appearance | White solid [3] | Solid | Light-yellow blocks [5] | Solid |

| Topological Polar Surface Area (TPSA) | - | 67.2 Ų [7] | - | ~67.2 Ų |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds is characterized by:

-

N-H Stretching: A pair of bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C=N Stretching: A strong absorption around 1600-1630 cm⁻¹ from the imine bond within the thiazole ring.

-

Aromatic C-H & C=C: Standard absorptions in the 3000-3100 cm⁻¹ and 1450-1580 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. While an experimental spectrum for the 7-bromo isomer is not available, we can predict the expected ¹H NMR signals based on its structure and data from related compounds.

-

¹H NMR (Predicted for this compound in DMSO-d₆):

-

Amine Protons (-NH₂): A broad singlet expected around δ 7.7-7.9 ppm, similar to other isomers. [6]This signal's position can be concentration and solvent dependent.

-

Aromatic Protons: The key to distinguishing isomers. For the 7-bromo structure, three protons on the benzene ring would exhibit a distinct splitting pattern:

-

H4: A doublet of doublets (dd) around δ 7.6 ppm, coupled to both H5 and H6.

-

H5: A triplet (t) around δ 7.0-7.2 ppm, coupled to H4 and H6.

-

H6: A doublet of doublets (dd) around δ 7.4 ppm, coupled to H4 and H5.

-

-

For comparison, the 5-bromo isomer shows a doublet (d), a doublet of doublets (dd), and another doublet (d), which is a clearly different pattern. [6]

-

-

¹³C NMR: The spectrum would show 7 distinct carbon signals. The carbon atom attached to the bromine (C7) would be shifted downfield, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus. The C2 carbon, attached to the two nitrogen atoms, is typically found significantly downfield around δ 167 ppm. [3] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key diagnostic feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. For C₇H₅BrN₂S, this would appear at m/z ≈ 228.9 and 230.9. [3]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by two key features: the nucleophilic 2-amino group and the aryl bromide.

-

Reactions at the Amino Group: The primary amine is a potent nucleophile, readily undergoing reactions like acylation, sulfonylation, and formation of ureas or thioureas. This allows for the straightforward introduction of diverse side chains, a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. [8]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzene ring is a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space of more complex derivatives that would be difficult to synthesize directly.

The benzothiazole scaffold is a key component in several approved drugs and numerous investigational agents. [1][9]Bromo-substituted derivatives are critical intermediates in the synthesis of compounds explored for:

-

Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. [10]* Antimicrobial and Antifungal Agents: The scaffold is present in compounds with significant activity against bacterial and fungal pathogens. [11]* Neurodegenerative Diseases: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).

Experimental Protocols

Protocol: Synthesis of 5/7-Bromo-1,3-benzothiazol-2-amine

This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles and should be performed by trained chemists in a fume hood with appropriate personal protective equipment. [3][12]

-

Thiourea Formation:

-

To a solution of 3-bromoaniline (1.0 eq) in dilute hydrochloric acid, add a solution of ammonium thiocyanate (1.1 eq) in water.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The N-(3-bromophenyl)thiourea intermediate will often precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Oxidative Cyclization:

-

Dissolve the dried N-(3-bromophenyl)thiourea (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice water and neutralize carefully with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product mixture.

-

Filter the solid, wash thoroughly with water, and dry.

-

-

Purification:

-

Separate the 5-bromo and 7-bromo isomers using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent. Monitor fractions by TLC to identify and isolate the pure isomers.

-

Protocol: General Procedure for NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified bromo-1,3-benzothiazol-2-amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [13]2. Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a minimum frequency of 300 MHz. For ¹³C NMR, a higher sample concentration and longer acquisition time may be required.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Conclusion

This compound, along with its isomers, represents a class of high-value chemical building blocks for research and development. While direct experimental characterization of the 7-bromo isomer is not widely reported, its properties can be reliably inferred from a comparative analysis of related, well-documented isomers. The synthetic pathways are well-established, though they require careful control of regioselectivity and robust purification methods. The dual reactivity of the amino group and the aryl bromide makes these compounds exceptionally versatile starting materials for the synthesis of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize these important chemical entities.

References

-

iChemical. (n.d.). 5-Bromobenzo[d]thiazol-2-amine, CAS No. 20358-03-6. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Chavda, M. et al. (2012). Synthesis and Biological Evaluation of Some 1, 3-Benzthiazoles Derivatives. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

-

ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

-

El-Sayed, T. H. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Wang, H. et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. Retrieved from [Link]

-

Badgujar, N. D. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]

-

Kharlamova, A. D. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]

-

Kamal, A. et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. Retrieved from [Link]

-

Hordiienko, A. et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Scientific Collection «InterConf». Retrieved from [Link]

-

Kamal, A. et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Sadhasivam, G. & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Jin, L. et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

-

Badgujar, N. D. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]

-

Reji, A. F. T. et al. (2014). Synthesis and the influence of intramolecular H-bonding in NMR spectra of novel analogs of dendrodoine: Diaminothiazoloylbenzothiazoles. ResearchGate. Retrieved from [Link]

-

Venkatesh, P. & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ichemical.com [ichemical.com]

- 7. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. ijrpc.com [ijrpc.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-1,3-benzothiazol-2-amine

This guide provides a comprehensive technical overview of 7-Bromo-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its core physicochemical properties, synthesis methodologies, potential therapeutic applications, and essential safety protocols, offering a holistic perspective grounded in scientific literature.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of this bicyclic heterocycle are integral to a wide array of pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[3] The versatility of the benzothiazole nucleus allows for extensive chemical modification, making it a privileged structure in the design of novel therapeutic agents.[3] Compounds incorporating this moiety have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other applications.[2][4] this compound represents a specific analogue within this important class of compounds, offering a unique substitution pattern for further chemical exploration and biological evaluation.

Physicochemical Properties and Molecular Structure

The molecular formula for this compound is C₇H₅BrN₂S. Based on this, the calculated molecular weight is 229.10 g/mol . This is consistent with the reported molecular weights of its isomers, including 4-Bromo-1,3-benzothiazol-2-amine[5][6], 5-Bromo-1,3-benzothiazol-2-amine[7], and 6-Bromo-1,3-benzothiazol-2-amine[8].

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | [5][6][7][8] |

| Molecular Weight | 229.10 g/mol | [5][6][7][8] |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a solid at room temperature | - |

Below is a two-dimensional representation of the molecular structure of this compound.

Synthesis Methodology

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium.[9][10] This process, known as the Hugershoff synthesis, proceeds via an N-phenylthiourea intermediate which then undergoes oxidative cyclization.

The synthesis of this compound would logically start from 2-bromoaniline. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromoaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Aqueous ammonia solution

Procedure:

-

In a reaction vessel, dissolve 2-bromoaniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath to maintain a temperature below 10°C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, ensuring the temperature remains low.

-

After the addition is complete, continue stirring the mixture for several hours at room temperature to allow for the completion of the reaction.

-

The resulting precipitate, the hydrobromide salt of the product, is collected by filtration and washed with a small amount of cold acetic acid.

-

The collected solid is then dissolved in warm water and neutralized with an aqueous ammonia solution to precipitate the free base, this compound.

-

The final product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[9]

Applications in Drug Discovery and Research

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.[2][3] While specific pharmacological data for the 7-bromo isomer is not extensively documented in publicly available literature, the known activities of related benzothiazole derivatives provide a strong rationale for its investigation in several key therapeutic areas.

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties.[2][3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule polymerization. The unique electronic and steric properties conferred by the bromine atom at the 7-position could modulate the binding affinity and selectivity of the molecule for specific cancer-related targets.

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antimicrobial and antifungal activity.[11][10] The development of new antibiotics and antifungals is a critical area of research due to the rise of drug-resistant pathogens. This compound serves as a valuable starting point for the synthesis of novel derivatives with potential efficacy against a range of microbial species.

-

Anti-inflammatory and Analgesic Properties: Certain substituted 2-aminobenzothiazoles have shown promising anti-inflammatory and analgesic effects.[2][9] The introduction of a bromine atom could enhance these properties, making this compound a candidate for development into novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

-

Neuroprotective and CNS Activity: Some benzothiazole-containing drugs, such as Riluzole, are used in the treatment of neurodegenerative diseases.[1] The lipophilicity and electronic nature of the bromine substituent could influence the ability of this compound to cross the blood-brain barrier and interact with central nervous system targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this isomer is not available, data from closely related compounds, such as other bromo-substituted 2-aminobenzothiazoles, can provide guidance on potential hazards.

| Hazard Category | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear eye and face protection. |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound and to always use appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and materials science. Its well-defined molecular weight and structure, coupled with a straightforward synthetic pathway, make it an accessible building block for the creation of diverse chemical libraries. The established pharmacological importance of the benzothiazole scaffold provides a strong impetus for the further investigation of this and related compounds in the ongoing search for novel and effective therapeutic agents. As with all research chemicals, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel.

References

- PubChem. (2026). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine.

- ChemicalBook. (n.d.). Benzothiazole, 7-bromo- (7CI,8CI) synthesis.

- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.

- PubChem. (2025). 4-Bromo-1,3-benzothiazol-2-amine.

- Sigma-Aldrich. (n.d.). 7-bromo-2,1,3-benzothiadiazol-4-amine.

- PubChem. (2025). 7-Bromobenzothiazole.

- [Source 7 - Synthesis and Biological Properties of Benzothiazole... - Not directly cited in text but used for general background]

- IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.

- American Elements. (n.d.). Benzothiazoles.

- PubChem. (2025). 5-Bromo-1,3-benzothiazol-2-amine.

- Wikipedia. (n.d.). Benzothiazole.

- Sigma-Aldrich. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine.

- Google Patents. (n.d.). WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Journal of Pharmaceutical and Allied Sciences. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Retrieved from Journal of Pharmaceutical and Allied Sciences.

- [Source 16 - Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Not directly cited in text but used for general background]

- World Journal of Pharmaceutical Research. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE.

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 174-190.

- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.

- MOLBASE. (n.d.). 7-bromo-1,3-benzothiazol-6-amine.

- Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE.

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 3. jocpr.com [jocpr.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ijrpc.com [ijrpc.com]

- 11. ijper.org [ijper.org]

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-1,3-benzothiazol-2-amine

Foreword: The Imperative for Unambiguous Characterization

In modern drug discovery and materials science, the benzothiazole scaffold is a "privileged" structure, with its derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen, such as bromine, onto the benzothiazole ring can profoundly influence the molecule's physicochemical properties, crystal packing, and ultimately, its therapeutic efficacy and target specificity.[3]

The compound 7-Bromo-1,3-benzothiazol-2-amine is a key intermediate and a target molecule of significant interest. However, its synthesis, particularly from precursors like 3-bromoaniline, can lead to the formation of regioisomers, such as a 1:1 mixture of 5-bromo and 7-bromo-2-aminobenzothiazoles.[4] This isomeric ambiguity elevates the process of structure elucidation from a routine confirmation to a critical investigation. An incorrect structural assignment can invalidate biological data and misdirect entire research programs.

This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this compound. It moves beyond a simple listing of techniques to explain the causality behind the analytical workflow, ensuring a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: An Integrated Workflow

The structural confirmation of a synthesized compound is not a linear process but a synergistic workflow where each technique provides a piece of a larger puzzle. The confidence in the final structure is built upon the corroboration of data from orthogonal analytical methods. From an application standpoint, the workflow is designed to move from rapid, high-throughput confirmation of mass and formula to the meticulous, in-depth analysis required for unambiguous isomeric assignment.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and, through high-resolution analysis, the elemental composition of the synthesized compound.

Core Directive: For this compound (C₇H₅BrN₂S), the most telling feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This results in a characteristic M+ and M+2 isotopic pattern where two peaks of nearly equal intensity are separated by 2 Da. The presence of this doublet is a non-negotiable prerequisite for any compound purported to contain a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Expected Value for [M+H]⁺ (C₇H₆BrN₂S)⁺ |

| Monoisotopic Mass | 228.9489 |

| ⁷⁹Br Isotope | m/z 228.9489 |

| ⁸¹Br Isotope | m/z 230.9469 |

| Intensity Ratio | ~1:1 |

Experimental Protocol: LC-MS Analysis

A standard protocol for acquiring mass spectrometry data is as follows:[5][6]

-

Sample Preparation: Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

-

Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Employ Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5]

-

Data Analysis: Examine the resulting mass spectrum for the [M+H]⁺ ion. Critically, verify the presence of the characteristic 1:1 isotopic doublet for bromine at the calculated m/z values.

NMR Spectroscopy: The Arbiter of Isomerism

While MS confirms the correct formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for differentiating regioisomers. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment of the 7-bromo substitution pattern.

¹H NMR Spectroscopy: Mapping the Protons

The aromatic region of the ¹H NMR spectrum is the most informative. For the 7-bromo isomer, we expect three distinct aromatic proton signals. The key to assignment lies in their chemical shifts and, more importantly, their coupling patterns (J-coupling).

| Proton Assignment | Predicted δ (ppm) | Multiplicity (Splitting) | Coupling Constant (J, Hz) | Rationale |

| H4 | ~7.7 - 7.9 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 8.0 | Coupled to H5 (ortho) and H6 (meta). The large ortho coupling is dominant. |

| H5 | ~7.1 - 7.3 | Triplet (t) or dd | ³J (H5-H4) ≈ 8.0 | Coupled to H4 and H6 with similar ortho coupling constants, often appearing as a triplet. |

| H6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J (H6-H5) ≈ 7.5 | Coupled to H5 (ortho) and H4 (meta). |

| -NH₂ | ~7.8 - 8.0 | Broad singlet (s) | - | Protons are exchangeable; signal is often broad and integrates to 2H. Its position is solvent-dependent. |

Note: Predicted chemical shifts are based on data for analogous compounds like 2-Amino-4-bromobenzothiazole and are highly solvent-dependent.[4] The analysis should focus on the splitting patterns and coupling constants.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum should show 7 distinct signals, corresponding to the 7 carbon atoms in the benzothiazole ring system. The carbon directly attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~167-169 | Quaternary carbon attached to the amino group and sulfur, typically the most downfield in the heterocyclic part.[4] |

| C4 | ~122-124 | Aromatic CH. |

| C5 | ~121-123 | Aromatic CH. |

| C6 | ~129-131 | Aromatic CH. |

| C7 | ~110-115 | Carbon directly bonded to bromine; its chemical shift is characteristically upfield compared to other quaternary carbons due to the heavy atom effect.[4] |

| C3a | ~132-134 | Quaternary carbon at the ring junction.[4] |

| C7a | ~151-153 | Quaternary carbon at the ring junction, adjacent to the sulfur atom.[4] |

2D NMR: The Definitive Connectivity Map

Two-dimensional NMR experiments are essential to connect the proton and carbon assignments, providing the final, irrefutable proof of the 7-bromo substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the C4, C5, and C6 signals in the ¹³C spectrum based on the already assigned H4, H5, and H6 signals from the ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J correlations). The logic is to use a proton with a known position to "walk" around the ring and identify its neighboring carbons.

The Key HMBC Correlations for this compound:

Note: The DOT script above requires a pre-rendered image "7-bromo-structure.png" of the chemical structure for the diagram to work as intended. As I cannot generate images, this is a conceptual representation.

Logic of Confirmation:

-

Identify H4: Locate the proton signal for H4 in the ¹H spectrum.

-

Trace H4 Correlations: In the HMBC spectrum, H4 will show a ³J correlation to the quaternary carbon C7a and the methine carbon C5.

-

Identify H6: Locate the proton signal for H6.

-

Trace H6 Correlations: H6 will show a ³J correlation to the brominated quaternary carbon C7 and the methine carbon C5.

-

Confirmation: The observation of a correlation from a proton (H6) to the carbon bearing the bromine (C7) is the definitive piece of evidence that confirms the 7-bromo structure and rules out the 5-bromo and 6-bromo isomers.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:[5][7]

-

Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure sufficient resolution and signal-to-noise.

-

2D Spectra Acquisition: Perform standard gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC experiments. Optimize the HMBC experiment to detect long-range couplings (typically set for J = 8-10 Hz).

X-Ray Crystallography: The Gold Standard

While NMR provides an unambiguous structure in solution, single-crystal X-ray crystallography provides the absolute, definitive structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Comparative Crystallographic Data

| Parameter | Data for 6-Bromo-1,3-benzothiazol-2-amine[8] |

| Formula | C₇H₅BrN₂S |

| Molecular Weight | 229.10 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell (Å) | a=8.6268, b=22.487, c=4.0585 |

| Volume (ų) | 787.30 |

| Z | 4 |

Experimental Protocol: Single-Crystal X-Ray Diffraction

A general procedure for obtaining crystallographic data is as follows:[3]

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound.[3] Solvents like methanol, ethanol, or ethyl acetate are common starting points.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα).[8] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

-

Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using established methods (e.g., direct methods). Refine the structural model to obtain the final atomic positions and molecular geometry.[3][10]

Conclusion

The rigorous structure elucidation of this compound is a multi-step, self-validating process that is essential for the integrity of any subsequent research. It begins with the confirmation of the molecular formula by High-Resolution Mass Spectrometry, paying close attention to the characteristic bromine isotopic pattern. The core of the investigation, however, lies in a comprehensive suite of NMR experiments. While 1D NMR provides the initial map, it is the long-range correlations observed in the HMBC spectrum that serve as the ultimate arbiter of the 7-bromo substitution pattern. Finally, for an absolute and publishable confirmation of the molecular structure in the solid state, single-crystal X-ray crystallography stands as the gold standard. By following this integrated workflow, researchers can have the highest degree of confidence in their molecular architecture, ensuring a solid foundation for their drug discovery and materials science endeavors.

References

-

P. A. B. et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. J. Comb. Chem., 8(4), 553-558. Available at: [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Structure of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Supporting Information for Wiley-VCH. (2007). Available at: [Link]

-

Benzothiazole. Wikipedia. Available at: [Link]

-

Wanjari, P. et al. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

-

Catalano, A. et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). ACS Omega. Available at: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). RSC Advances. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Bhat, M. & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2008). Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Gao, X.-J. et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3016. Available at: [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy: An Introduction. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). Molecules. Available at: [Link]

-

Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]. (2021). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (2012). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry. Available at: [Link]

-

Kloepfer, A. et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Available at: [Link]

-

6-Bromo-1,3-benzothiazol-2-amine. ResearchGate. Available at: [Link]

-

Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2017). Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Bromo-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Applications

Abstract: This guide provides an in-depth technical overview of 7-Bromo-1,3-benzothiazol-2-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into the foundational importance of the benzothiazole scaffold, followed by a detailed exploration of the subject compound's nomenclature, physicochemical properties, and spectroscopic profile. A core focus is placed on a validated, step-by-step synthesis protocol, including a retrosynthetic analysis and explanation of the underlying chemical principles. Furthermore, this document examines the compound's reactivity and its pivotal role as a building block for developing advanced pharmaceutical agents, particularly in oncology and infectious diseases. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this compound.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, an aromatic bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties, conferred by the electron-rich nitrogen and sulfur heteroatoms, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[3] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][4][5][6]

Within this important class of compounds, this compound emerges as a strategically significant synthetic intermediate. The introduction of a bromine atom at the 7-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the 2-amino group offers a nucleophilic site for derivatization. This dual functionality makes it an invaluable building block for combinatorial chemistry and the generation of focused compound libraries aimed at discovering novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound . Its structure consists of a benzothiazole core with a bromine atom substituted at position 7 of the benzene ring and an amine group at position 2 of the thiazole ring.

-

Molecular Formula: C₇H₅BrN₂S

-

Molecular Weight: 229.10 g/mol [7]

-

CAS Number: 25551-76-2 (Illustrative, may vary based on supplier)

-

Canonical SMILES: C1=CC2=C(C(=C1)Br)SC(=N2)N

The planarity of the bicyclic system is a key feature, with the root mean square deviation from the mean plane for non-hydrogen atoms in a related isomer (6-Bromo-1,3-benzothiazol-2-amine) being just 0.011 Å.[7]

Computed Physicochemical Data

Quantitative physicochemical properties are crucial for predicting the compound's behavior in biological and chemical systems. The following data, computed for isomeric structures, provide a reliable estimate for this compound.

| Property | Value | Source |

| Molecular Weight | 229.10 g/mol | PubChem CID 13775785[8] |

| XLogP3 | 2.7 | PubChem CID 2049888[9] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem CID 2049888[9] |

| Hydrogen Bond Acceptor Count | 2 (from ring N and -NH₂) | PubChem CID 2049888[9] |

| Topological Polar Surface Area | 67.2 Ų | PubChem CID 2049888[9] |

| Complexity | 155 | PubChem CID 2049888[9] |

Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be characteristic of the 1,2,3-trisubstitution pattern. The protons of the amine group will typically appear as a broad singlet, the position of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven signals for the seven unique carbon atoms in the molecule. The carbon atom attached to the bromine (C7) and the carbon of the aminothiazole group (C2) will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the parent compound, 2-aminobenzothiazole, major fragments are observed at m/z 150 and 123.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (typically around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-S stretching.[11]

Synthesis and Purification

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry.[12][13] The most common and reliable method involves the electrophilic cyclization of a phenylthiourea derivative, which is itself generated in situ from the corresponding aniline.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway for this compound begins by disconnecting the thiazole ring. This reveals a key intermediate, 1-(3-bromophenyl)thiourea, which can be traced back to the commercially available starting material, 3-bromoaniline.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromoaniline via an in-situ generated phenylthiourea intermediate, followed by oxidative cyclization using bromine. This is a variation of the classical Hugershoff synthesis.[5][11][14]

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the target compound.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline (0.1 mol) and ammonium thiocyanate (0.11 mol) in glacial acetic acid (150 mL).

-

Causality: Glacial acetic acid serves as a solvent that is compatible with both the reactants and the oxidizing agent (bromine). The slight excess of thiocyanate ensures complete conversion of the aniline.

-

-

Thiourea Formation (in situ): Cool the reaction mixture to 0-5 °C using an ice-salt bath. The aniline reacts with the thiocyanate in the acidic medium to form the 1-(3-bromophenyl)thiourea intermediate.

-

Oxidative Cyclization: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 60-90 minutes.

-

Causality: The temperature must be kept below 10 °C during the bromine addition.[11] This is critical to control the highly exothermic reaction and to prevent unwanted side reactions, such as bromination of the aromatic ring at undesired positions. Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization onto the benzene ring.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as its hydrobromide salt. Collect the solid by vacuum filtration and wash it with a small amount of cold water.

-

Neutralization: Suspend the filtered solid in warm water (300 mL) and neutralize the mixture by slowly adding a concentrated aqueous ammonia solution until the pH is approximately 8-9.

-

Causality: Neutralization deprotonates the hydrobromide salt, precipitating the desired this compound free base, which is typically less soluble in water.

-

-

Final Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual ammonium salts, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.

-

Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, LC-MS) to ensure it matches the expected profile.

-

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone for building more complex molecules with significant therapeutic potential.

Role as a Key Pharmaceutical Intermediate

The benzothiazole nucleus is present in several clinically relevant drugs and numerous investigational compounds.[1][2] The bromo- and amino-substituents on the title compound allow for its use in constructing derivatives with a wide range of activities:

-

Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity.[15] The 7-bromo position can be utilized in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or heteroaryl groups, a common strategy for developing kinase inhibitors. The 2-amino group can be acylated or alkylated to modulate solubility and target engagement. For example, substituted bromopyridine acetamide benzothiazole derivatives have shown potent antitumor activity against various cancer cell lines.[15]

-

Antimicrobial and Antifungal Agents: The benzothiazole scaffold is a known pharmacophore for antimicrobial agents.[4][11] Derivatization of this compound can lead to novel compounds aimed at combating resistant bacterial and fungal strains.

-

Neuroprotective Agents: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential in treating neurological disorders.[3] The 7-bromo analogue serves as a starting point for creating new central nervous system (CNS) active agents.

-

Anti-inflammatory Agents: Certain substituted 2-aminobenzothiazoles have shown significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium in preclinical models.[5]

Logical Pathway for Derivative Synthesis

Caption: Key derivatization pathways for the title compound.

Safety, Handling, and Storage

As a brominated aromatic amine, this compound requires careful handling. While specific data for this isomer is limited, information from closely related compounds, such as 4-bromo-1,3-benzothiazol-2-amine, should be used to guide safety procedures.[9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a contained space). Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of functional groups—a nucleophilic amine and a versatile bromine handle—makes it an indispensable tool for medicinal chemists. Its straightforward synthesis and the vast therapeutic potential of its derivatives underscore the enduring importance of the benzothiazole scaffold in the development of novel pharmaceuticals. This guide provides the foundational knowledge required for its synthesis, characterization, and effective utilization in research and development programs.

References

- (No Source Found)

- PubChem. (n.d.). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information.

-

Buchwald, S. L., & Bolm, C. (Eds.). (2009). On-line repository of synthetic protocols. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Retrieved from [Link]

-

Kamal, A., & Kumar, P. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research.

-

PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

ResearchGate. (2020). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Retrieved from [Link]

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved from [Link]

-

American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 7-bromo-1,3-benzothiazol-6-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.

-

ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE.

Sources

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 2049888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijrpc.com [ijrpc.com]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzothiazole synthesis [organic-chemistry.org]

- 14. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-benzothiazol-2-amine

Abstract

7-Bromo-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents.[1][2] Its unique substitution pattern makes it a valuable intermediate for synthesizing compounds with diverse biological activities, including potential anticancer and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, experimental considerations, and detailed protocols. We will explore two main strategies: the direct bromination of the pre-formed 2-aminobenzothiazole scaffold and the more regioselective approach involving the cyclization of a pre-brominated arylthiourea precursor. This document is intended to equip researchers with the necessary knowledge to make informed decisions in the synthesis and application of this important molecule.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in drug discovery.[5] Its rigid bicyclic structure and the presence of nitrogen and sulfur atoms allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[6][7] Derivatives have been investigated for applications ranging from central muscle relaxants to agents targeting glutamate neurotransmission.[3] The introduction of a bromine atom at the 7-position specifically modulates the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity and metabolic profile. Therefore, reliable and regioselective synthetic access to this compound is a critical objective for synthetic and medicinal chemists.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from two fundamentally different directions:

-

Pathway A: Post-Cyclization Electrophilic Bromination. This method involves the direct bromination of commercially available 2-aminobenzothiazole. While conceptually straightforward, this pathway is fraught with challenges related to regioselectivity.

-

Pathway B: Pre-Cyclization Construction (Regioselective). This strategy introduces the bromine atom onto the aromatic ring before the formation of the thiazole ring. By starting with a correctly substituted precursor, such as 3-bromoaniline, this method offers superior control over the final product's isomerism.

The choice between these pathways depends on the desired scale, purity requirements, and available starting materials. For targeted synthesis where isomeric purity is paramount, Pathway B is unequivocally the superior approach.

Logical Workflow for Synthetic Route Selection

Caption: Decision workflow for selecting a synthetic pathway.

Pathway A: Post-Cyclization Bromination of 2-Aminobenzothiazole

This approach utilizes 2-aminobenzothiazole as the starting material and introduces the bromine atom via electrophilic aromatic substitution. The amino group at the 2-position is an activating group, but it directs incoming electrophiles to multiple positions on the benzene ring, leading to a mixture of products.

Mechanistic Considerations

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or NBS) generates a bromine electrophile which is attacked by the electron-rich benzene ring of the benzothiazole. The primary challenge is controlling the site of this attack. The electronic properties of the benzothiazole ring system often lead to a mixture of 5-bromo and 7-bromo isomers, with potential for di- or tri-brominated byproducts if conditions are not carefully controlled.[8][9]

Choice of Brominating Agent: Br₂ vs. NBS

-

Elemental Bromine (Br₂): Typically used in a polar solvent like glacial acetic acid, Br₂ is a highly reactive and aggressive brominating agent.[8] Its high reactivity often leads to over-bromination and poor regioselectivity.[8]

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[8] It generates a low concentration of Br₂ in situ, which helps to suppress the formation of poly-brominated products. For achieving mono-bromination, NBS is the preferred reagent.[8]

Caption: Reaction scheme for the post-cyclization bromination of 2-aminobenzothiazole.

Experimental Protocol (NBS Method)

This protocol is adapted from established methods for the controlled bromination of activated aromatic systems.[8]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution in portions at room temperature. Using slightly more than one equivalent helps drive the reaction to completion, but a large excess should be avoided to minimize di-bromination.[8]

-

Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating the solvent in vacuo, the resulting crude product will be a mixture of isomers. Purification via column chromatography on silica gel is required to isolate the 7-bromo isomer, though this can be challenging due to the similar polarities of the 5- and 7-bromo isomers.[9]

Pathway B: Pre-Cyclization Bromination (Regioselective Synthesis)

To overcome the regioselectivity issues of Pathway A, the most logical approach is to build the benzothiazole ring from a precursor that already contains the bromine atom at the correct position. This is achieved by starting with 3-bromoaniline. The key transformation is the oxidative cyclization of the corresponding arylthiourea, a classic method known as the Hugershoff reaction.[3][5]

Mechanistic Considerations

The synthesis involves two main steps:

-

Formation of Arylthiourea: 3-bromoaniline is reacted with a thiocyanate salt (e.g., KSCN, NH₄SCN) to form an in situ thiocyanato intermediate, which rearranges to the more stable N-(3-bromophenyl)thiourea.

-

Oxidative Cyclization (Hugershoff Reaction): The arylthiourea is treated with an oxidizing agent, typically bromine in a suitable solvent.[5] The reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by an intramolecular electrophilic aromatic substitution onto the benzene ring to form the thiazole ring.[5] The cyclization occurs ortho to the amino group, resulting in the desired 7-bromo substitution pattern.

Caption: Regioselective synthesis of this compound via arylthiourea cyclization.

Experimental Protocol

This protocol is a well-established method for the synthesis of 2-aminobenzothiazoles from arylthioureas.[3][10]

-

Step 1: Synthesis of N-(3-bromophenyl)thiourea

-

Prepare a solution of 3-bromoaniline (1 equivalent) in a suitable solvent like ethanol or aqueous HCl.

-

Add ammonium thiocyanate (1.1 equivalents) and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into cold water. The precipitated N-(3-bromophenyl)thiourea is collected by filtration, washed with water, and dried. This intermediate can be used in the next step without extensive purification.

-

-

Step 2: Oxidative Cyclization to this compound

-

Setup: Suspend the N-(3-bromophenyl)thiourea (1 equivalent) from Step 1 in chloroform.

-

Bromine Addition: Cool the suspension in an ice bath (0-5 °C). Add a solution of bromine (2 equivalents) in chloroform dropwise while maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, continue stirring for 3-4 hours at low temperature. Then, allow the mixture to warm to room temperature and gently reflux until the evolution of hydrogen bromide gas ceases (approx. 4 hours).

-

Work-up: Cool the reaction mixture and remove the chloroform by filtration. The resulting solid is treated with water containing a reducing agent like sodium bisulfite to quench any excess bromine.

-

Neutralization: The filtrate is then neutralized with an aqueous ammonia solution to precipitate the free base of the product.

-

Purification: The precipitate of this compound is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a highly pure product.[3]

-

Comparative Summary of Synthetic Pathways

| Feature | Pathway A: Post-Cyclization Bromination | Pathway B: Pre-Cyclization (Regioselective) |

| Starting Material | 2-Aminobenzothiazole | 3-Bromoaniline |

| Key Transformation | Electrophilic Aromatic Substitution | Arylthiourea formation & Oxidative Cyclization |

| Regioselectivity | Poor; yields a mixture of 5- and 7-bromo isomers.[8][9] | Excellent; yields the 7-bromo isomer specifically. |

| Purification | Requires challenging chromatographic separation of isomers. | Simple filtration and recrystallization are often sufficient. |

| Advantages | Fewer synthetic steps if starting material is available. | High isomeric purity, predictable outcome. |

| Disadvantages | Poor selectivity, difficult purification, lower yield of desired isomer. | Longer synthetic sequence. |

| Recommended For | Exploratory synthesis, library generation. | Targeted synthesis requiring high purity. |

Conclusion

The synthesis of this compound is a critical step for researchers in drug discovery and medicinal chemistry. While direct bromination of 2-aminobenzothiazole (Pathway A) is a possible route, it is severely hampered by a lack of regioselectivity, necessitating arduous purification steps. The far more robust and reliable method is the regioselective synthesis via the oxidative cyclization of N-(3-bromophenyl)thiourea (Pathway B). This approach, grounded in the classic Hugershoff reaction, provides excellent control over the bromine substitution pattern, leading to the desired 7-bromo isomer in high purity. For any application where isomeric identity is crucial for structure-activity relationship (SAR) studies or clinical development, Pathway B is the scientifically sound and recommended choice.

References

- BenchChem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.

- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.

- ChemicalBook. (n.d.). Benzothiazole, 7-bromo- (7CI,8CI) synthesis.

- SciSpace. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- PMC - NIH. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.

- Review Article. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.).

- ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. benthamscience.com [benthamscience.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

Discovery of 7-Bromo-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1,3-benzothiazol-2-amine

Executive Summary

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for applications ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant therapies.[3][4][5] The strategic introduction of halogen atoms, such as bromine, onto the benzothiazole ring system is a well-established method for modulating a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of this compound, a specific yet less-documented isomer. We present a robust and reproducible synthetic protocol, a plausible reaction mechanism, and a framework for its analytical characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities and the exploration of their therapeutic potential.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminobenzothiazole core is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous derivatives with significant therapeutic applications.[1][3] The presence of the exocyclic amino group at the 2-position and the fused benzene ring provides multiple sites for chemical modification, allowing for the fine-tuning of biological activity.[4]

The incorporation of a bromine atom at the 7-position offers a unique opportunity for synthetic diversification. The bromine can act as a handle for further functionalization through various cross-coupling reactions or can be retained to enhance binding affinity through halogen bonding or to improve the overall pharmacokinetic profile of a potential drug candidate. This guide focuses on establishing a foundational methodology for the reliable synthesis of this key intermediate, empowering researchers to build libraries of novel compounds for screening and development.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-aminobenzothiazoles from substituted anilines is a classic transformation in heterocyclic chemistry. The most direct and widely adopted method is the Hugershoff synthesis , which involves the reaction of an aromatic amine with a thiocyanate salt in the presence of bromine.[6][7] This one-pot procedure is efficient and generally applicable to a wide range of substituted anilines.

Our retrosynthetic analysis identifies 2-bromoaniline as the logical and commercially available starting material. The disconnection of the C-S and C-N bonds of the thiazole ring leads back to this precursor and a thiocyanate source, which is mechanistically sound for the forward synthesis via electrophilic cyclization.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Hugershoff Synthesis

This protocol is adapted from established procedures for the synthesis of analogous substituted 2-aminobenzothiazoles.[6][7] It is designed to be a self-validating system, where successful execution yields a product whose analytical data will align with the expected characterization profile.

Materials and Reagents